molecular formula C5H7ClN2O B6151755 N-(2-cyanoethyl)-N-methylcarbamoyl chloride CAS No. 25714-90-3

N-(2-cyanoethyl)-N-methylcarbamoyl chloride

Cat. No. B6151755
CAS RN: 25714-90-3
M. Wt: 146.57 g/mol
InChI Key: QTWAPOBZRHVFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a colorless viscous liquid, which is soluble in most organic solvents . It is a widely used phosphitylating reagent for the preparation of various phosphorylated biomolecules, such as nucleoside carbohydrate conjugates, phospholipids, and glycopeptides .


Synthesis Analysis

The common method of synthesis involves treating a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . It can be synthesized using a two-step, one-pot procedure and purified by vacuum distillation .


Molecular Structure Analysis

The molecular formula of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is C9H18ClN2OP . The InChI key is QWTBDIBOOIAZEF-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is highly reactive and can easily undergo hydrolysis or alcoholysis reactions when in contact with water or alcohol-type compounds .


Physical And Chemical Properties Analysis

The compound has a boiling point of 103-105°C at 0.08mm, a density of 1.061 g/mL at 25 °C, and a refractive index of n 20/D 1.479 . It is sensitive to moisture and should be stored at -20°C .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, it is known to be used in the synthesis of oligonucleotides, relatively short fragments of nucleic acid, and their analogs .

Safety and Hazards

The compound is classified as dangerous with hazard statements H226 - H302 - H317 - H412 . It is sensitive to moisture and should be stored cold .

Future Directions

Nucleoside phosphoramidites, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, are used to synthesize oligonucleotides, relatively short fragments of nucleic acid, and their analogs . They were first introduced in 1981 by Beaucage and Caruthers and continue to be used in research and development.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-cyanoethyl)-N-methylcarbamoyl chloride involves the reaction of N-methylcarbamoyl chloride with acrylonitrile in the presence of a catalyst to form the desired product.", "Starting Materials": [ "N-methylcarbamoyl chloride", "Acrylonitrile", "Catalyst (e.g. triethylamine)" ], "Reaction": [ "Add N-methylcarbamoyl chloride to a reaction flask", "Add acrylonitrile to the reaction flask", "Add a catalyst (e.g. triethylamine) to the reaction flask", "Heat the reaction mixture to a suitable temperature (e.g. 60-80°C) and stir for a suitable time (e.g. 4-6 hours)", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent (e.g. diethyl ether) to obtain the desired product, N-(2-cyanoethyl)-N-methylcarbamoyl chloride" ] }

CAS RN

25714-90-3

Molecular Formula

C5H7ClN2O

Molecular Weight

146.57 g/mol

IUPAC Name

N-(2-cyanoethyl)-N-methylcarbamoyl chloride

InChI

InChI=1S/C5H7ClN2O/c1-8(5(6)9)4-2-3-7/h2,4H2,1H3

InChI Key

QTWAPOBZRHVFAY-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C(=O)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.